molecular formula C16H19F3N2O3 B5567893 (1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide

(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide

Cat. No. B5567893
M. Wt: 344.33 g/mol
InChI Key: UPBDBUNURWEZBD-BETUJISGSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide" often involves copper-mediated trifluoromethylation coupled with cyclization and dearomatization strategies. These methodologies enable the construction of various trifluoromethylated azaspirodecanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). Moreover, visible-light-induced trifluoromethylation of N-arylcinnamamides has been explored to efficiently synthesize CF3-containing compounds under mild conditions (Gao et al., 2015).

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds is characterized by their spirocyclic system, where a quaternary carbon atom is shared between two rings, one of which contains a nitrogen atom. This unique configuration imparts distinct stereochemical properties. The synthesis of chiral heterospirocyclic compounds as synthons for amino acids and peptides showcases the intricate molecular structures these compounds can exhibit (Stamm et al., 2003).

Chemical Reactions and Properties

Azaspirocyclic compounds undergo various chemical reactions, including catalytic hydrogenation and cyclization processes, to form substituted methyl azaspirocarboxylates. These transformations are facilitated by mechanisms involving initial bond cleavage and formation of key intermediates (Sukhorukov et al., 2008).

properties

IUPAC Name

(1S,3R)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)10-2-1-3-11(8-10)20-14(24)21-6-4-15(5-7-21)12(22)9-13(15)23/h1-3,8,12-13,22-23H,4-7,9H2,(H,20,24)/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDBUNURWEZBD-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(CC2O)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide

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